molecular formula C27H33N3O4 B10796911 4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid

4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid

Cat. No.: B10796911
M. Wt: 463.6 g/mol
InChI Key: WERPJWHERZIQSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S5A1 is a synthetic steroid compound known for its potent and selective antagonism of the somatostatin receptor 5 (SSTR5). This compound has been studied extensively for its potential therapeutic applications, particularly in the context of diabetes research. By antagonizing SSTR5, S5A1 can enhance insulin secretion and improve glycemic control .

Preparation Methods

Synthetic Routes and Reaction Conditions

S5A1 is synthesized through a series of chemical reactions involving the manipulation of steroidal structures.

Industrial Production Methods

The industrial production of S5A1 involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This process includes the use of advanced techniques such as chromatography and crystallization to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

S5A1 undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like chromium trioxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include modified steroidal structures with altered functional groups, which can be further utilized in various applications .

Scientific Research Applications

S5A1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study steroidal chemistry and reaction mechanisms.

    Biology: Investigated for its role in modulating hormone secretion and receptor interactions.

    Medicine: Explored as a potential therapeutic agent for diabetes due to its ability to enhance insulin secretion and improve glycemic control.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

S5A1 exerts its effects by selectively binding to and antagonizing the somatostatin receptor 5 (SSTR5). This antagonism leads to the inhibition of somatostatin’s suppressive effects on insulin and glucagon-like peptide-1 (GLP-1) secretion. As a result, S5A1 enhances insulin secretion and increases systemic GLP-1 levels, thereby improving glycemic control in patients with diabetes .

Comparison with Similar Compounds

S5A1 is unique in its high selectivity and potency towards SSTR5 compared to other somatostatin receptor antagonists. Similar compounds include:

    S5A2: Another somatostatin receptor antagonist with different selectivity profiles.

    S5A3: A compound with similar structural features but lower potency towards SSTR5.

S5A1 stands out due to its superior efficacy in enhancing insulin secretion and improving glycemic control .

Properties

Molecular Formula

C27H33N3O4

Molecular Weight

463.6 g/mol

IUPAC Name

4-[8-[(2-cyclopropyl-5-ethoxy-4-methylphenyl)methyl]-2-oxo-1,3,8-triazaspiro[4.5]decan-3-yl]benzoic acid

InChI

InChI=1S/C27H33N3O4/c1-3-34-24-15-21(23(14-18(24)2)19-4-5-19)16-29-12-10-27(11-13-29)17-30(26(33)28-27)22-8-6-20(7-9-22)25(31)32/h6-9,14-15,19H,3-5,10-13,16-17H2,1-2H3,(H,28,33)(H,31,32)

InChI Key

WERPJWHERZIQSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)C2CC2)CN3CCC4(CC3)CN(C(=O)N4)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.